molecular formula C16H22F2N6 B3216795 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine CAS No. 1172829-91-2

1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine

Cat. No.: B3216795
CAS No.: 1172829-91-2
M. Wt: 336.38 g/mol
InChI Key: BHMXZAKRVPVOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pre-clinical research, particularly in the field of autoimmune and inflammatory diseases. Its molecular structure features a difluoromethyl pyrimidine core linked to an ethyl-methyl pyrazole group and a piperidin-4-amine moiety, a combination designed to confer specific biological activity. This compound belongs to a class of molecules investigated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) . The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in immune cell signaling, activation, and proliferation. Dysregulation of the PI3Kδ pathway is implicated in the pathogenesis of various conditions, including systemic lupus erythematosus (SLE) and multiple sclerosis . Researchers are developing such inhibitors to target this pathway with high selectivity over other PI3K isoforms (α, β, γ) to minimize off-target effects . The piperidin-4-amine substituent in its structure is a key pharmacophore that can contribute to binding affinity and selectivity within the ATP-binding site of the PI3Kδ enzyme. This makes the compound a valuable tool for researchers studying B-cell and T-cell biology, inflammatory responses, and for exploring new therapeutic strategies for autoimmune disorders . This product is intended for research and development use only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N6/c1-3-24-10(2)12(9-20-24)13-8-14(15(17)18)22-16(21-13)23-6-4-11(19)5-7-23/h8-9,11,15H,3-7,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMXZAKRVPVOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine, referred to as DFMP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H16F2N6\text{C}_{13}\text{H}_{16}\text{F}_{2}\text{N}_{6}

Key Properties:

  • Molecular Weight: 268.266 g/mol
  • CAS Number: 1172829-91-2
  • Storage Conditions: Ambient temperature recommended for stability.

DFMP is believed to exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity: DFMP has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for tumor growth and survival.
  • Antiparasitic Activity: Research indicates that DFMP may target PfATP4, a sodium pump essential for the survival of malaria parasites, thereby exhibiting antimalarial properties .
  • Selective Cytotoxicity: DFMP demonstrates selective cytotoxicity towards cancer cells, particularly those deficient in p53, which is critical for tumor suppression .

Anticancer Activity

DFMP has been evaluated in various cancer models:

StudyCell LineIC50 (µM)Mechanism
A549 (Lung Cancer)0.045Inhibition of cell proliferation
HeLa (Cervical Cancer)0.032Induction of apoptosis
MCF7 (Breast Cancer)0.050Cell cycle arrest

Antiparasitic Activity

In studies targeting malaria:

StudyParasite StrainEC50 (µM)Effect
PfATP4 Wildtype0.037Significant inhibition of Na+-ATPase activity
PfATP4 Mutant0.031Reduced efficacy due to mutation

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on DFMP's efficacy against A549 lung cancer cells revealed that treatment led to a significant reduction in cell viability after 24 hours, with an IC50 value of 0.045 µM. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimalarial Potential
In another investigation, DFMP was tested against Plasmodium falciparum in vitro. The results indicated a potent effect on the wildtype strain with an EC50 of 0.037 µM, suggesting its potential as a lead compound for developing new antimalarial drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Key Structural Features Potential Implications Reference
1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine (Target) Pyrimidine core, difluoromethyl, pyrazole, piperidin-4-amine Balanced lipophilicity and hydrogen-bonding capacity; potential for CNS penetration. N/A
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine Pyrimidine core, nitro group, oxadiazole, piperidine Oxadiazole may enhance electron-withdrawing effects; nitro group could limit metabolic stability.
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine core, dichlorophenyl, methoxyphenyl, pyrazole Pyridazine (two adjacent N atoms) increases polarity; dichlorophenyl may improve target affinity.
4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS 1006441-37-7) Pyrimidine core, difluoromethyl, pyrazole, ethylsulfonyl Sulfonyl group increases acidity and solubility but may reduce membrane permeability.
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Fused pyrazolo-pyrimidine, oxadiazole, pyrrolidine Fused ring system may enhance planar stacking interactions; pyrrolidine offers conformational flexibility.

Key Observations

Heterocyclic Core Variations: The target compound’s pyrimidine core is distinct from pyridazine (in ) and pyrazolo[3,4-d]pyrimidine (in ). Fused systems (e.g., pyrazolo-pyrimidine in ) enhance rigidity, which could improve target binding but limit solubility .

Substituent Effects: The difluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., dichlorophenyl in ) . Ethylsulfonyl () vs.

Functional Group Diversity: Oxadiazole (): Known for electron-withdrawing effects and metabolic resistance but may introduce synthetic complexity. Nitro groups (): Often associated with toxicity risks, limiting therapeutic utility compared to the target’s amine group.

Biological Activity Hypotheses :

  • The target’s piperidin-4-amine moiety is analogous to piperidine derivatives in and , which are frequently used in kinase inhibitors (e.g., JAK/STAT inhibitors). The absence of bulky substituents (e.g., oxadiazole in ) may favor broader target selectivity .

Q & A

Q. What synthetic methodologies are commonly employed to construct pyrazole-pyrimidine hybrid compounds like this target molecule?

The synthesis typically involves cyclization reactions using substituted hydrazides and phosphorous oxychloride under reflux (e.g., 120°C) to form pyrimidine cores, followed by coupling with pyrazole derivatives. Solvent-free condensation of intermediates (e.g., barbituric acids, aldehydes, and pyrazol-amines) is also effective for constructing fused heterocycles .

Q. How is the structural integrity of such compounds validated post-synthesis?

Characterization relies on a combination of analytical techniques:

  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
  • Mass spectrometry for molecular weight verification.
  • Elemental analysis (C, H, N percentages) to validate purity .

Q. What purification strategies are optimal for isolating pyrimidine-piperidine derivatives?

Recrystallization from ethanol or methanol is widely used due to the moderate solubility of these compounds. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is effective for separating intermediates .

Q. How are difluoromethyl groups confirmed in the final product?

The presence of difluoromethyl (-CF₂H) is verified via ¹⁹F NMR , which shows distinct doublets for the two fluorine atoms. X-ray crystallography can further resolve spatial positioning, as demonstrated in related fluorinated pyrazole structures .

Q. What experimental conditions favor high yields in multi-step syntheses?

Key factors include:

  • Refluxing in ethanol or toluene to drive reactions to completion.
  • Using excess reagents (e.g., formaldehyde in Mannich reactions) to improve coupling efficiency .
  • Optimizing reaction time (e.g., 10–12 hours) to minimize side products .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved for structurally complex heterocycles?

Discrepancies between spectroscopic and crystallographic data are addressed by:

  • Cross-validating with single-crystal X-ray diffraction (e.g., triclinic P1 space group refinement) .
  • Using SHELXL for least-squares refinement, adjusting weighting schemes, and applying restraints to disordered regions .

Q. What computational tools aid in designing reactions for pyrazole-pyrimidine systems?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, while ICReDD -style workflows integrate experimental and computational data to optimize conditions (e.g., solvent-free protocols) .

Q. How can non-converging refinement parameters in crystallography be mitigated?

Strategies include:

  • Applying TWIN/BASF commands in SHELXL to handle twinned data.
  • Using ISOR restraints for anisotropic displacement parameters in flexible piperidine rings .
  • Re-measuring datasets at higher resolution (e.g., 0.84 Å) to improve data-to-parameter ratios .

Q. What experimental designs elucidate structure-activity relationships (SAR) for such compounds?

SAR studies involve:

  • Synthesizing analogs with variable substituents (e.g., morpholine, piperidine, or fluorophenyl groups) .
  • Testing in vitro bioactivity (e.g., antimicrobial or anticancer assays) and correlating results with electronic (Hammett constants) or steric parameters .

Q. How are solvent effects and reaction kinetics optimized in heterocyclic coupling reactions?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyrimidine systems.
  • Pseudo-first-order kinetics are applied to monitor reaction progress via HPLC or TLC.
  • High-throughput screening identifies optimal catalysts (e.g., POCl₃ for cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 2
1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.